molecular formula C15H22BNO3 B13928951 N-(2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide

N-(2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide

Cat. No.: B13928951
M. Wt: 275.15 g/mol
InChI Key: BQXXHMDWSJYWIA-UHFFFAOYSA-N
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Description

N-(2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide is a boronic ester-containing acetamide derivative. Its structure features a phenyl ring substituted with a methyl group at the ortho position (C2) and a pinacol-protected boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the meta position (C3).

Properties

Molecular Formula

C15H22BNO3

Molecular Weight

275.15 g/mol

IUPAC Name

N-[2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide

InChI

InChI=1S/C15H22BNO3/c1-10-12(8-7-9-13(10)17-11(2)18)16-19-14(3,4)15(5,6)20-16/h7-9H,1-6H3,(H,17,18)

InChI Key

BQXXHMDWSJYWIA-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)NC(=O)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide typically involves the reaction of 2-methyl-3-bromoaniline with bis(pinacolato)diboron under palladium-catalyzed conditions. The reaction proceeds through a Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds in organic synthesis .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors and other bioactive compounds .

Comparison with Similar Compounds

Positional Isomers of Boronic Ester-Substituted Acetamides

(a) N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide
  • Synthesis : Prepared via direct borylation of acetanilide derivatives using [Ir(COD)OMe]₂ as a catalyst in THF .
  • Key Difference: Lacks the C2 methyl group, leading to distinct steric and electronic profiles.
(b) N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide
  • Structure : Boronic ester at C4 (para position).
  • Synthesis : Achieved in 93% yield using similar iridium-catalyzed conditions but with regioselectivity directed toward the para position .
  • Key Difference : The para-substituted analog exhibits higher symmetry, which may simplify NMR characterization compared to the meta-substituted target compound.

Derivatives with Functional Group Modifications

(a) N-(4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide (CAS 1218789-92-4)
  • Structure : Chlorine substituent at C4 alongside the boronic ester at C3.
  • However, it may reduce stability due to increased susceptibility to hydrolysis .
(b) N-Methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide (CAS 1056456-21-3)
  • Structure : Methyl group on the acetamide nitrogen.
  • Impact: N-Methylation reduces hydrogen-bonding capacity, which could diminish interactions in biological systems (e.g., enzyme inhibition) compared to the non-methylated target compound .

Complex Heterocyclic and Aliphatic Derivatives

(a) N-(2-(2-Cyclohexyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl)phenyl)acetamide
  • Structure : Boronic ester integrated into a cyclopropane ring fused to the phenyl group.
  • Synthesis : Achieved via Simmons-Smith cyclopropanation, yielding a rigid, strained structure.
  • Application : The cyclopropane moiety may enhance binding to hydrophobic pockets in drug targets, a feature absent in the target compound .
(b) 2-(1H-Imidazol-1-yl)-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide
  • Structure : Imidazole ring attached via a methylene bridge.
  • Application : The imidazole group introduces metal-coordination capabilities, making this derivative suitable for targeting metalloenzymes or as a ligand in catalysis .

Substituent Effects on Reactivity and Stability

Compound Substituents Reactivity in Suzuki Coupling Stability (Hydrolysis)
Target Compound C2-Me, C3-Bpin Moderate (steric hindrance) High (steric protection)
N-(4-Bpin-phenyl)acetamide C4-Bpin High (para-directing) Moderate
N-(2-Cl-5-Bpin-phenyl)acetamide C2-Cl, C5-Bpin Very High (EWG activation) Low
N-Propyl-2-[3-Bpin-phenyl]acetamide C3-Bpin, N-Pr Moderate High (lipophilic chain)

Key Observations :

  • The target compound’s C2 methyl group provides steric protection to the boronic ester, enhancing stability but slightly reducing reactivity compared to unsubstituted analogs.
  • Electron-withdrawing groups (e.g., Cl) increase reactivity but compromise stability.

Biological Activity

N-(2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide is a compound of significant interest due to its potential biological activities. This article will explore its chemical structure, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure

The compound is characterized by the following structural formula:

C13H19BO2\text{C}_{13}\text{H}_{19}\text{B}\text{O}_{2}

It features a dioxaborolane moiety which is known for its ability to interact with biological systems. The presence of the acetamide group further enhances its solubility and bioavailability.

Anticancer Properties

Recent studies have indicated that N-(2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide exhibits cytotoxicity against various cancer cell lines. The following table summarizes its cytotoxic effects:

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)14.7
HepG2 (Liver Cancer)0.9
158N (Oligodendrocytes)27

The compound demonstrated particularly potent activity against HepG2 cells with an IC50 value of 0.9μM0.9\,\mu M, indicating strong potential as an anticancer agent .

The mechanisms by which this compound exerts its biological effects include:

  • Induction of Apoptosis : The compound activates caspase pathways leading to programmed cell death in cancer cells.
  • Inhibition of Proliferation : It downregulates Ki-67 and Bcl-2 levels, which are markers associated with cell proliferation and survival .
  • Reactive Oxygen Species (ROS) Modulation : The compound has been shown to affect ROS levels in cells, contributing to oxidative stress that can lead to cell death .

Study 1: Cytotoxicity Assessment

A study conducted on the cytotoxic effects of N-(2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide revealed that it significantly reduced cell viability in MCF-7 and HepG2 cell lines. The study employed various assays including MTT and flow cytometry to assess cell viability and apoptosis rates.

Study 2: Mechanistic Insights

Another investigation focused on the molecular interactions of this compound with cellular components. Using techniques such as single-crystal X-ray diffraction and Hirshfeld surface analysis, researchers identified key noncovalent interactions that stabilize the compound's structure in biological systems .

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